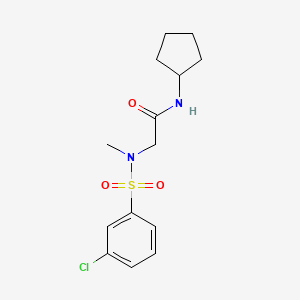
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide is a sulfonamide compound with a molecular formula of C14H19ClN2O3S and a molecular weight of 330.8 g/mol. This compound has been identified as having potential anticoronaviral properties.
Chemical Reactions Analysis
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide, like other sulfonamides, can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is not available.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen or the aromatic ring.
Common reagents and conditions for these reactions would depend on the desired transformation and the specific functional groups present in the molecule. Major products formed from these reactions would vary based on the type of reaction and the reagents used.
Scientific Research Applications
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide has been identified as having potential anticoronaviral properties. This makes it a compound of interest in the field of medicinal chemistry, particularly in the development of antiviral drugs. Additionally, sulfonamide compounds are known for their antibacterial properties, and this compound may also be explored for such applications.
Mechanism of Action
The exact mechanism of action for N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide is not well-documented. sulfonamides typically exert their effects by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. This compound may act on similar molecular targets and pathways, potentially inhibiting key enzymes or proteins involved in viral replication.
Comparison with Similar Compounds
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide can be compared to other sulfonamide compounds, such as:
Sulfamethoxazole: A well-known antibacterial sulfonamide.
Sulfadiazine: Another antibacterial sulfonamide used in combination with other drugs.
Sulfisoxazole: Used to treat urinary tract infections.
What sets this compound apart is its potential anticoronaviral activity, which is not a common property among traditional sulfonamides.
Properties
Molecular Formula |
C14H19ClN2O3S |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)sulfonyl-methylamino]-N-cyclopentylacetamide |
InChI |
InChI=1S/C14H19ClN2O3S/c1-17(10-14(18)16-12-6-2-3-7-12)21(19,20)13-8-4-5-11(15)9-13/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,16,18) |
InChI Key |
AQPUOWMWVSBUSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC(=CC=C2)Cl |
solubility |
7.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















